molecular formula C9H12N2O B7848070 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B7848070
M. Wt: 164.20 g/mol
InChI Key: QUFVYYXIXJWPFU-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine hydrochloride” is a compound with the CAS Number: 1363404-99-2 and a molecular weight of 173.65 . Another related compound is “2-Methyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-8-ol” with a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the propylene linker in a related compound was formed by the borane-promoted reduction of a precursor. Subsequent coupling, deprotection, and oxidation yielded the final product .


Molecular Structure Analysis

The structure of “2-Methyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-8-ol” was confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

In the synthesis of related compounds, various reactions such as condensation, cyclization, and multi-component reactions have been employed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-8-ol” include a molecular weight of 152.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Mechanism of Action

While the mechanism of action for the specific compound “2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde” is not available, related compounds such as imidazo [1,2-a]pyrimidines are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Future Directions

Imidazo [1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazo [1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFVYYXIXJWPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

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